molecular formula C19H19NO2 B13823925 Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- CAS No. 42839-82-7

Fluoren-9-one, 3-hydroxy-2-piperidinomethyl-

Cat. No.: B13823925
CAS No.: 42839-82-7
M. Wt: 293.4 g/mol
InChI Key: HRADQXHPLQQMPG-UHFFFAOYSA-N
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Description

Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is a chemical compound with the molecular formula C19H19NO2 and a molecular weight of 293.36 g/mol . This compound is known for its unique structure, which includes a fluorenone core substituted with a hydroxy group and a piperidinomethyl group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- typically involves the reaction of fluorenone derivatives with piperidine and appropriate reagents to introduce the hydroxy and piperidinomethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- involves its interaction with specific molecular targets and pathways. The hydroxy and piperidinomethyl groups play crucial roles in its reactivity and binding affinity to various biological molecules. These interactions can lead to modulation of biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fluoren-9-one, 3-hydroxy-2-piperidinomethyl- is unique due to the presence of both hydroxy and piperidinomethyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

42839-82-7

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

3-hydroxy-2-(piperidin-1-ylmethyl)fluoren-9-one

InChI

InChI=1S/C19H19NO2/c21-18-11-16-14-6-2-3-7-15(14)19(22)17(16)10-13(18)12-20-8-4-1-5-9-20/h2-3,6-7,10-11,21H,1,4-5,8-9,12H2

InChI Key

HRADQXHPLQQMPG-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2=CC3=C(C=C2O)C4=CC=CC=C4C3=O

Origin of Product

United States

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